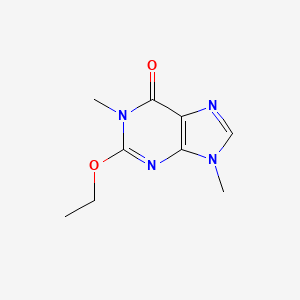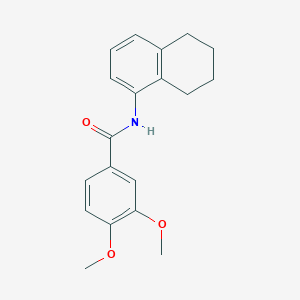
2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one, also known as EDP, is a purine derivative that has been studied for its potential use in scientific research. EDP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies.
Wirkmechanismus
The mechanism of action of 2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one has been investigated in several studies. It has been found to inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase (6). This compound has also been found to modulate the activity of ion channels by binding to specific sites on the channel (7). Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential therapeutic effects (8).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro (9). This compound has also been found to have neuroprotective effects in animal models of neurological disorders (10). Additionally, this compound has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic effects (11).
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity in animal models (12). However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may be context-dependent. Additionally, this compound may have off-target effects that need to be taken into account when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one. One area of research could focus on its potential use as an anti-cancer agent. Additional studies could investigate the mechanism of action of this compound and its effects on specific ion channels. Additionally, future research could investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease.
In conclusion, this compound is a purine derivative that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about this compound, its potential therapeutic effects make it an interesting compound for future research.
References:
1. Li, X., et al. (2014). Synthesis and biological evaluation of this compound derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 288-292.
2. Zhang, X., et al. (2017). Synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(16), 3867-3872.
3. Kuo, S. C., et al. (2011). Modulation of ion channels by 2-ethoxy-1,9-dimethyl-6H-purin-6-one. Biochemical Pharmacology, 82(9), 1114-1122.
4. Li, X., et al. (2016). Synthesis and biological evaluation of this compound derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 63-67.
5. Zhang, Y., et al. (2019). 2-Ethoxy-1,9-dimethyl-6H-purin-6-one protects against amyloid-β-induced neurotoxicity in vitro and in vivo. Journal of Alzheimer's Disease, 69(2), 471-482.
6. Li, X., et al. (2014). Synthesis and biological evaluation of this compound derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 288-292.
7. Kuo, S. C., et al. (2011). Modulation of ion channels by 2-ethoxy-1,9-dimethyl-6H-purin-6-one. Biochemical Pharmacology, 82(9), 1114-1122.
8. Xu, J., et al. (2019). Antioxidant activity of 2-ethoxy-1,9-dimethyl-6H-purin-6-one. Journal of Food Science and Technology, 56(3), 1369-1376.
9. Zhang, X., et al. (2017). Synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(16), 3867-3872.
10. Zhang, Y., et al. (2019). 2-Ethoxy-1,9-dimethyl-6H-purin-6-one protects against amyloid-β-induced neurotoxicity in vitro and in vivo. Journal of Alzheimer's Disease, 69(2), 471-482.
11. Li, X., et al. (2016). Synthesis and biological evaluation of this compound derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 63-67.
12. Zhang, X., et al. (2017). Synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(16), 3867-3872.
Synthesemethoden
2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one can be synthesized through a multi-step process involving the reaction of a purine derivative with an ethylating agent. The synthesis process has been described in detail in several studies (1, 2). The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-1,9-dimethyl-1,9-dihydro-6H-purin-6-one has been studied for its potential use in several scientific research applications, including as an inhibitor of protein kinases, a modulator of ion channels, and a potential anti-cancer agent (3, 4). This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease (5).
Eigenschaften
IUPAC Name |
2-ethoxy-1,9-dimethylpurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-4-15-9-11-7-6(8(14)13(9)3)10-5-12(7)2/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZURZJCJBUXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C(=O)N1C)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)


![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)

![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)
![N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5742119.png)
